

Comparative Bioactivity of Nitronicotinate Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitronicotinate

Cat. No.: B181460

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A comprehensive analysis of nitronicotinate derivatives reveals a range of biological activities, with particular promise in the development of novel kinase inhibitors and antimicrobial agents. This guide provides a comparative overview of the bioactivity of selected derivatives, supported by experimental data and detailed protocols to aid researchers and drug development professionals in their exploration of this chemical class.

Quantitative Bioactivity Comparison

Recent studies have highlighted the potential of nitronicotinate derivatives and structurally related compounds as potent biological agents. The following table summarizes the insecticidal activity of a series of β -substituted nitromethylene neonicotinoid analogues against the cowpea aphid (*Aphis craccivora*), offering insights into the structure-activity relationships within this class of compounds.

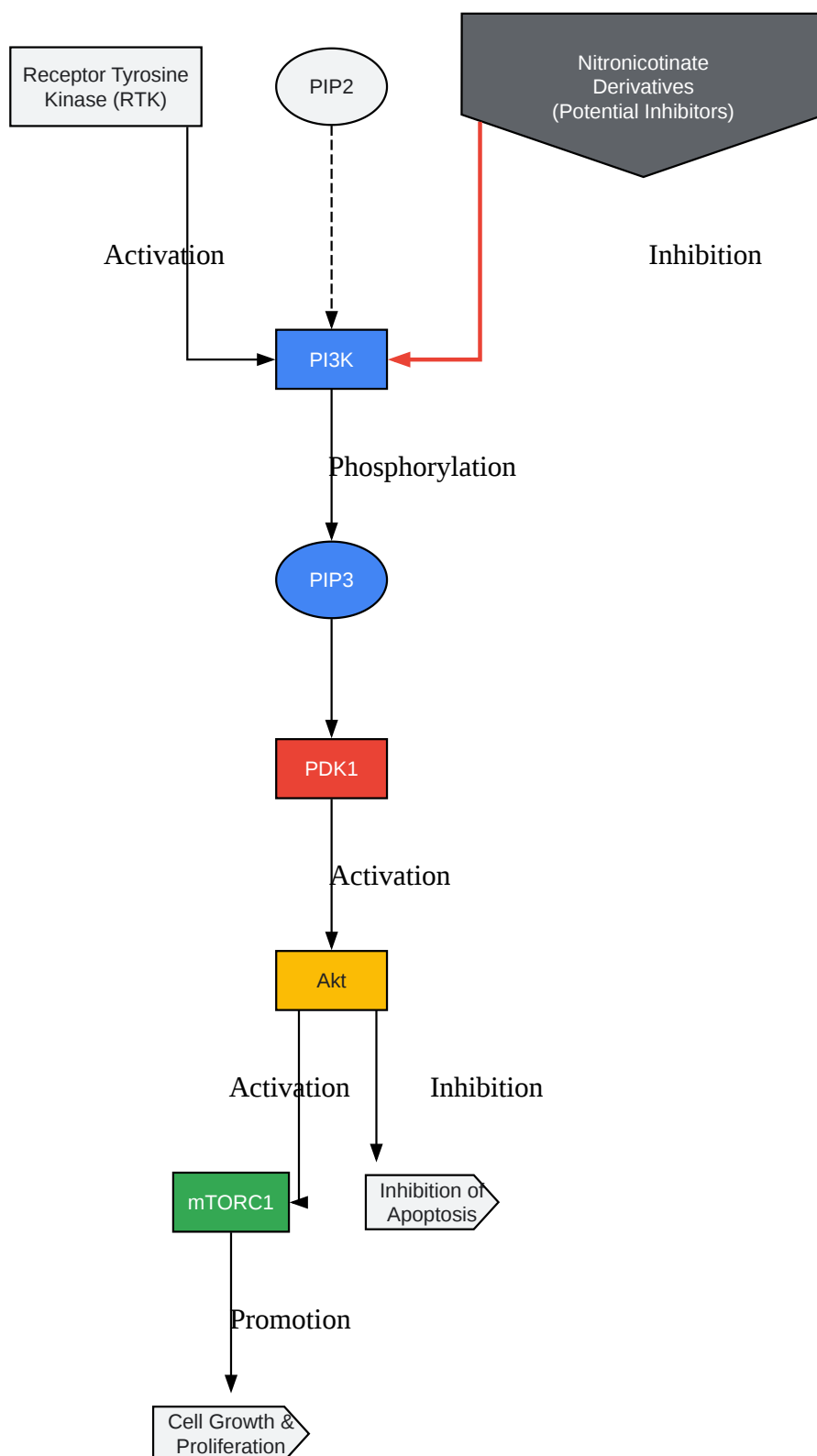
Compound ID	Structure	LC50 (mmol/L)[1][2]
7	R = 2-Cl-5-PyCH ₂	0.01567
9	R = 2-Cl-5-PyCH ₂	0.00974
12	R = 4-Cl-Bz	0.02494
13	R = 4-F-Bz	0.01893
15	R = 4-Me-Bz	0.02677
17	R = 4-MeO-Bz	0.01778
19	R = 2-FuCH ₂	0.0220
20	R = 2-ThCH ₂	0.02447
Imidacloprid	Commercial Standard	0.03502

Note: The structures for the "R" group correspond to substituents on the neonicotinoid scaffold as described in the source literature. A lower LC50 value indicates higher insecticidal activity.

Mechanism of Action and Signaling Pathways

While specific signaling pathways for many nitronicotinate derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests a potential mechanism of action involving the inhibition of key cellular signaling cascades implicated in cell proliferation and survival. Ethyl 6-Methyl-5-nitronicotinate, for instance, serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[3] The pyridine core is a common motif in pharmaceuticals known to interact with biological targets, and the nitro group can be readily modified, making it an ideal starting point for structure-activity relationship (SAR) studies aimed at developing potent and selective kinase inhibitors.[3]

A critical pathway often targeted in cancer therapy is the PI3K/Akt/mTOR signaling cascade. This pathway plays a central role in regulating cell growth, proliferation, and survival. Inhibition of key kinases within this pathway is a validated strategy for cancer treatment.



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Potential inhibition of the PI3K/Akt signaling pathway by nitronicotinate derivatives.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- 96-well plates
- Cancer cell lines (e.g., MCF-7, A549)
- Complete growth medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the nitronicotinate derivatives and incubate for 48-72 hours.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

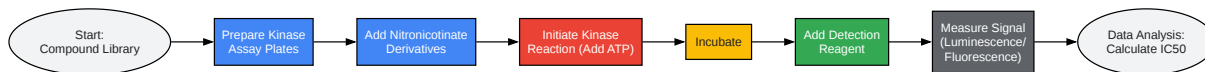
Materials:

- Purified kinase enzyme
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescently labeled antibody)
- Microplate reader (luminescence, fluorescence, or time-resolved fluorescence)

Procedure:

- Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
- Add various concentrations of the nitronicotinate derivatives to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a specific time at the optimal temperature for the enzyme.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (luminescence or fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

The following workflow illustrates the general steps involved in screening for kinase inhibitors.



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General workflow for in vitro kinase inhibitor screening.

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References

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